Cyclobutanecarboxamide

描述

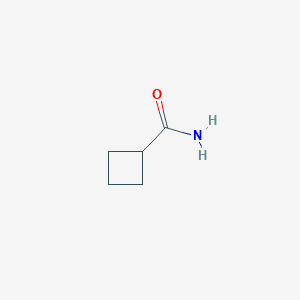

Structure

3D Structure

属性

IUPAC Name |

cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNYBOWJWGPXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361563 | |

| Record name | cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-98-6 | |

| Record name | cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclobutanecarboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxamide (CBCA), a cornerstone intermediate in organic synthesis, has garnered significant attention for its role in the construction of complex molecular architectures. Its unique four-membered carbocyclic scaffold is a prized motif in medicinal chemistry, offering a pathway to molecules with enhanced three-dimensionality, metabolic stability, and conformational rigidity.[1][2][3] This guide provides a comprehensive exploration of the chemical properties of this compound, delving into its molecular structure, synthesis, core reactivity, and spectroscopic signature. We further contextualize its importance through its applications in modern drug discovery, presenting field-proven insights into its utility as a versatile chemical building block.[4][5][6]

Molecular Structure and Physicochemical Profile

This compound (CAS No: 1503-98-6) is a simple yet structurally significant molecule featuring a strained cyclobutane ring directly attached to a primary amide functional group.[7] This combination imparts a unique set of properties that are highly valued in synthetic and medicinal chemistry. The puckered, non-planar cyclobutane ring provides a rigid, sp³-rich scaffold, a key attribute for moving beyond the "flatland" of traditional aromatic-heavy drug candidates.[1][2]

Caption: 2D Chemical Structure of this compound.

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of the computed properties for this compound.

| Property Name | Value | Significance in Drug Development |

| Molecular Formula | C₅H₉NO[7][8] | Defines the elemental composition and exact mass. |

| Molecular Weight | 99.13 g/mol [7][8] | Influences diffusion rates and membrane permeability. |

| XLogP3-AA | 0.1 / 0.27[7][8] | Indicates moderate lipophilicity, often correlated with cell permeability. |

| Hydrogen Bond Donor Count | 1[7][8] | The amide N-H group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptor Count | 1[7][8] | The carbonyl oxygen is a key hydrogen bond acceptor site. |

| Topological Polar Surface Area (TPSA) | 43.1 Ų[7][8] | Predicts transport properties; values in this range are favorable for oral bioavailability. |

| Rotatable Bond Count | 1[8] | Low count indicates limited conformational flexibility, a desirable trait for locking in bioactive conformations.[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, a readily available starting material. More advanced catalytic methods have also been developed, offering higher efficiency and regioselectivity for substituted analogs.[1][9]

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Synthesis from Cyclobutanecarboxylic Acid

This protocol describes a standard laboratory procedure for the preparation of this compound via an acid chloride intermediate. The causality of this two-step approach lies in the need to convert the hydroxyl of the carboxylic acid, a poor leaving group, into a highly reactive acyl chloride, which is readily susceptible to nucleophilic attack by ammonia.

Step-by-Step Methodology:

-

Activation: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Expert Insight: The use of an ice bath mitigates the exothermic nature of the reaction. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is often used directly in the next step without further purification.

-

Amination: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonium hydroxide (a significant excess, e.g., 5-10 eq).

-

Self-Validation: A large excess of the amine source ensures complete conversion and neutralizes the HCl byproduct generated during the reaction. The formation of a white precipitate (ammonium chloride) is a visual indicator of reaction progress.

-

-

Work-up and Isolation: After stirring for 1-2 hours, separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization or column chromatography to achieve high purity (≥98%).[4][5]

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the interplay between the stable, strained cyclobutane ring and the reactive amide functional group.

Caption: Key chemical transformations of this compound.

Hydrolysis

Under either acidic or basic conditions, the amide bond of this compound can be cleaved to yield cyclobutanecarboxylic acid and ammonia.[2]

-

Base-Catalyzed Hydrolysis (BAC2 Mechanism): Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the amide anion, which is subsequently protonated.[10]

-

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): Begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers lead to the cleavage of the C-N bond.[11]

The stability of the cyclobutane ring ensures it remains intact during these transformations.[1]

Reduction

The amide functionality can be completely reduced to an amine using powerful reducing agents.

Protocol 3.2.1: Reduction to Cyclobutylmethylamine

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Expert Insight: The addition must be slow and controlled due to the highly exothermic nature of the reaction.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or diethyl ether. Dry the filtrate over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[2] Further purification can be achieved by distillation.

Hofmann-Type Rearrangement

This classical organic reaction provides a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. For this compound, this transformation yields cyclobutylamine, a valuable synthetic intermediate.[12] The reaction proceeds through an N-haloamide intermediate which rearranges to an isocyanate, subsequently hydrolyzed to the amine.[9] A key advantage of this method is the complete retention of the cyclobutyl group's configuration during the migration step.[9]

C–H Functionalization

Modern synthetic strategies have enabled the direct functionalization of the C-H bonds of the cyclobutane ring.[13] While not a reaction of the amide group itself, the carboxamide can act as a directing group in palladium-catalyzed reactions to selectively introduce aryl or other functional groups at specific positions on the ring.[2][14] This approach allows for the diastereoselective synthesis of highly substituted cyclobutane scaffolds, which are of great interest in drug discovery.[14]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. Data available in public databases like PubChem can be used as a reference.[7] The spectrum is complex due to the puckered nature of the ring, which leads to non-equivalent protons and complex coupling patterns.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.

-

C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring.

-

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on aggregated GHS data, it presents the following hazards:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]

-

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from strong oxidizing agents and strong bases.[17]

References

- The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- This compound | High Purity | For Research Use - Benchchem.

- This compound | C5H9NO | CID 1274476 - PubChem. [Link]

- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PubMed Central. [Link]

- Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. [Link]

- cyclobutylamine - Organic Syntheses Procedure. [Link]

- N-Methylthis compound | C6H11NO | CID 19910150 - PubChem. [Link]

- Cyclobutane Carboxamide: A Crucial Intermedi

- SAFETY D

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. [Link]

- Cyclobutane carboxamide, 3,3-dimethyl - NIST WebBook. [Link]

- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

- N-ethyl-N-methylthis compound | C8H15NO | CID 69124457 - PubChem. [Link]

- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

- Cyclobutanes in Small‐Molecule Drug Candid

- studies toward the stereocontrolled synthesis of cyclobutane deriv

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis - American Chemical Society. [Link]

- Cyclobutylcarboxylic acid - NIST WebBook. [Link]

Sources

- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, N-cyclopropyl- (915403-77-9) for sale [vulcanchem.com]

- 3. d-nb.info [d-nb.info]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C5H9NO | CID 1274476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to the Characterization of Cyclobutanecarboxamide (CAS 1503-98-6)

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the cyclobutane ring has emerged as a structurally significant scaffold. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to enforce specific conformations, enhance metabolic stability, and explore novel binding interactions with biological targets. Cyclobutanecarboxamide (CAS 1503-98-6), a primary amide derivative of cyclobutanecarboxylic acid, represents a fundamental building block in this chemical space.[1][2] Its utility as a synthetic intermediate is pivotal for the construction of more complex molecular architectures destined for pharmaceutical applications.[2] This guide provides an in-depth technical overview of the essential analytical techniques required for the unambiguous characterization and quality control of this compound, ensuring its suitability for research and development endeavors.

Physicochemical & Safety Profile

A foundational understanding of the physical properties and safety considerations of this compound is paramount before any experimental work is undertaken. This information dictates appropriate handling, storage, and analytical method development.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1503-98-6 | [1] |

| Molecular Formula | C₅H₉NO | [1][3] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| Appearance | Solid | [No specific citation] |

| Purity | Typically ≥97% | [3] |

| Storage | Room temperature | [3] |

Safety & Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear eye protection/face protection.[1]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Molecular Structure and Synthetic Considerations

The structural integrity of this compound is the basis for its utility. Understanding its synthesis is key to anticipating potential impurities that may need to be identified during characterization.

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR are necessary for a complete assignment.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectrum:

-

Amide Protons (-CONH₂): Two broad singlets, typically in the range of 5.5-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond.

-

Methine Proton (-CH-CO): A multiplet, likely a quintet or more complex pattern, in the downfield region of the aliphatic signals (around 2.5-3.2 ppm) due to the deshielding effect of the adjacent carbonyl group. [4]* Cyclobutane Protons (-CH₂-): A series of complex multiplets in the upfield region (approximately 1.8-2.4 ppm). [5][6]The complexity arises from the puckered, non-planar conformation of the cyclobutane ring, leading to magnetically non-equivalent axial and equatorial protons, which couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).

Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. [1]3. Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically around 175-180 ppm.

-

Methine Carbon (-CH-CO): A signal around 38-45 ppm.

-

Cyclobutane Methylene Carbons (-CH₂-): Signals in the range of 18-26 ppm. Due to the symmetry of the molecule, the two methylene carbons adjacent to the methine carbon will be equivalent, and the single methylene carbon opposite the methine will be unique, resulting in two distinct signals for the cyclobutane ring methylene groups. [5] Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Use a broadband probe on a 75 MHz or higher spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Number of Scans: Several hundred to thousands of scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an appropriate line broadening factor, followed by phase and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

-

N-H Stretch (Amide): Two distinct bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide. [7]* C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹.

-

C=O Stretch (Amide I Band): A very strong and sharp absorption band around 1640-1670 cm⁻¹. [7]* N-H Bend (Amide II Band): A strong absorption band around 1550-1640 cm⁻¹. [7] Protocol for FTIR Spectroscopy (KBr Pellet):

-

Sample Preparation: Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, uniform powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. [1]4. Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of this compound. [1]* Key Fragmentation Patterns: Amides can undergo characteristic fragmentation pathways. [8][9] * Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclobutane ring can lead to a fragment at m/z = 44 ([CONH₂]⁺).

-

McLafferty Rearrangement: While less common for primary amides without a longer alkyl chain, it is a potential fragmentation pathway to consider.

-

Loss of Amide Group: Fragmentation of the cyclobutane ring itself or loss of the entire carboxamide group can lead to various smaller fragments.

-

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Method:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient to ensure separation from any impurities and elution of the analyte.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range of m/z from 40 to 200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and interpret the fragmentation pattern.

Purity Assessment

While spectroscopic methods confirm identity, quantitative techniques are required to assess purity.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating this compound from any non-volatile impurities and quantifying its purity by peak area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Titration: The amide functionality can be hydrolyzed under basic conditions, and the resulting ammonia can be quantified by titration, providing a measure of the amide content. [No specific citation]

Conclusion

The thorough characterization of this compound, CAS 1503-98-6, is a critical step in ensuring its quality and reliability for applications in drug discovery and organic synthesis. A systematic approach employing NMR and IR spectroscopy, and mass spectrometry, provides a comprehensive and self-validating dataset that confirms the molecule's identity, structure, and functional group integrity. This analytical rigor is the foundation upon which scientifically sound research and development is built.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1274476, this compound.

- PubChem. (n.d.). N-Methylthis compound.

- Organic Syntheses. (n.d.). Cyclobutylamine.

- PubChem. (n.d.). 2-Cyclobutene-1-carboxamide.

- Organic Syntheses. (n.d.). Cyclobutylamine hydrochloride.

- PubChem. (n.d.). 1-Cyclopentylcyclobutane-1-carboxamide.

- PubChem. (n.d.). N,N-diethylthis compound.

- SpectraBase. (n.d.). N-acetylthis compound.

- NIST. (n.d.). Cyclobutane carboxamide, 3,3-dimethyl.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data.

- SpectraBase. (n.d.). This compound, N-(3-nitrophenyl)-.

- ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for.

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. This compound | C5H9NO | CID 1274476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Introduction: The Role of Cyclobutanecarboxamide in Modern Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclobutanecarboxamide

This compound is a fascinating molecule that stands at the intersection of foundational organic chemistry and advanced therapeutic design. As a functionalized four-membered carbocycle, it embodies a unique combination of structural rigidity and chemical reactivity, stemming largely from its inherent ring strain.[1] In the pharmaceutical and materials science sectors, the cyclobutane motif is increasingly sought after as a bioisostere for more common phenyl or gem-dimethyl groups. Its three-dimensional, sp³-rich character allows chemists to "escape from flatland," designing molecules with improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind this compound's properties. We will explore its core physicochemical characteristics, delve into its reactivity through a mechanistic lens, outline robust protocols for its analytical characterization, and discuss its applications as a strategic building block in synthesis.

Section 1: Molecular and Physicochemical Identifiers

Precise identification is the bedrock of chemical research. This compound is cataloged across multiple chemical databases and regulatory inventories. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 1503-98-6 | [2][3] |

| Molecular Formula | C₅H₉NO | [2][3] |

| Molecular Weight | 99.13 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1CC(C1)C(=O)N | [2] |

| InChIKey | MFNYBOWJWGPXFM-UHFFFAOYSA-N | [2] |

| European Community (EC) Number | 622-833-4 | [2] |

Section 2: Core Physical Properties

The physical properties of a molecule dictate its behavior in various states and environments, influencing everything from reaction conditions to formulation strategies.

| Property | Value | Comments and Scientific Context |

| Melting Point | 155 °C | |

| Boiling Point (Predicted) | 254.7 ± 7.0 °C | This high boiling point is indicative of strong intermolecular hydrogen bonding afforded by the primary amide group. |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | |

| Water Solubility | Slightly Soluble (Inferred) | While specific quantitative data is not readily available, the parent cyclobutanecarboxylic acid is slightly soluble in water.[4] The amide group's ability to act as both a hydrogen bond donor and acceptor suggests some aqueous solubility. |

| Organic Solvent Solubility | Soluble in Polar Organic Solvents | Inferred from its use in NMR studies where deuterated polar solvents like DMSO are employed for related structures.[5] It is expected to be soluble in alcohols, ethers, and chlorinated solvents. The parent cyclobutane is soluble in non-polar organic solvents.[6] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [2] A TPSA value in this range is often considered favorable for cell permeability and drug-likeness in medicinal chemistry. |

| Hydrogen Bond Donor Count | 1 | [3] (from the -NH₂ group) |

| Hydrogen Bond Acceptor Count | 1 | [3] (from the C=O group) |

Experimental Protocol: Isothermal Solubility Determination

The lack of extensive public data on the solubility of this compound necessitates a reliable experimental protocol for its determination. The isothermal shake-flask method is a gold-standard technique for generating equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (≥97% purity)[3]

-

Selected solvent (e.g., Water, Ethanol, Ethyl Acetate) of analytical grade

-

Thermostatically controlled shaker bath

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Equilibration: Place the sealed vials in the shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for 48-72 hours to ensure equilibrium is achieved.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.

-

Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. Dilute the filtrate with the appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC method against a standard calibration curve of this compound.

-

Calculation: The solubility is calculated based on the concentration determined by HPLC and the dilution factor, typically expressed in mg/mL or mol/L.

Section 3: Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the reactivity of the primary amide functional group and the influence of the strained cyclobutane ring.

Amide Hydrolysis

Like all amides, this compound can be hydrolyzed to its parent carboxylic acid and ammonia under both acidic and basic conditions. The mechanism of this transformation is well-understood and serves as a model for its reactivity. Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism (BAC2).[7][8][9]

Mechanism Insight (BAC2):

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This step forms a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the carbon-nitrogen bond is cleaved, expelling an amide anion (⁻NH₂).

-

Proton Transfer: The highly basic amide anion immediately deprotonates a water molecule to form ammonia (NH₃) and regenerate a hydroxide ion, which acts catalytically.

Caption: BAC2 Hydrolysis of this compound.

Influence of the Cyclobutane Ring

The cyclobutane ring possesses significant angle strain (~26 kcal/mol), which influences the reactivity of the attached functional groups.[1] This strain can make the ring susceptible to opening under certain conditions, although the amide group itself is relatively stable. More importantly, the rigid, puckered conformation of the ring serves as a valuable scaffold in medicinal chemistry, locking substituents into specific spatial orientations. This conformational restriction can enhance binding to biological targets and improve metabolic stability compared to more flexible acyclic analogs.[1]

Section 4: Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons. Key expected signals include:

-

A broad signal for the two amide protons (-NH₂).

-

A multiplet for the single proton on the carbon bearing the amide group (methine proton).

-

Several multiplets for the six methylene protons (-CH₂) of the cyclobutane ring. The chemical shifts of cyclobutane protons are typically found around 1.9-2.0 ppm.[10]

-

-

¹³C NMR: The carbon NMR spectrum is simpler and should show three distinct signals:

-

A signal for the carbonyl carbon (C=O) in the downfield region (~175-180 ppm).

-

A signal for the methine carbon attached to the amide group.

-

Signals for the methylene carbons of the ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretching: Two characteristic peaks are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching (Amide I band): A strong, sharp absorption peak around 1640-1680 cm⁻¹ is the hallmark of the amide carbonyl group.

-

N-H Bending (Amide II band): A peak around 1600-1640 cm⁻¹ resulting from N-H bending.

-

C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 99. The fragmentation pattern would likely involve:

-

Loss of the amide group (•NH₂), resulting in a fragment at m/z = 83.

-

Cleavage of the C-C bond between the ring and the carbonyl group, leading to the cyclobutyl cation at m/z = 57.

-

Ring-opening fragmentations characteristic of cyclic systems.

Workflow for Spectroscopic Analysis

Caption: A logical workflow for the structural elucidation of this compound.

Section 5: Applications in Drug Discovery and Materials Science

This compound is not merely a chemical curiosity; it is a versatile building block for constructing more complex and functionally valuable molecules.[1]

-

Pharmaceutical Intermediates: Its primary application is in drug discovery, where the cyclobutane core acts as a conformationally restricted scaffold.[1] By replacing more flexible linear chains or planar aromatic rings with the cyclobutane unit, medicinal chemists can pre-organize the molecule to fit more precisely into a target's binding site, potentially increasing potency and selectivity.

-

Fine Chemical Synthesis: It serves as a starting material for a wide array of fine chemicals. The amide can be converted to other functional groups, or the ring itself can be further functionalized.

-

Material Science: The rigid nature of the cyclobutane ring can be leveraged to create novel polymers and advanced materials with unique thermal and mechanical properties.

Caption: Role of this compound as a versatile synthetic building block.

Section 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

GHS Hazard Classification: The compound is classified with the following hazards:

-

Precautionary Statements: Standard precautions should be followed, including:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store at room temperature in a dry, well-ventilated place.[3]

References

- PubChem. This compound.

- NIST. Cyclobutane carboxamide, 3,3-dimethyl. NIST Chemistry WebBook. [Link]

- Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

- Organic Syntheses. cyclobutylamine. [Link]

- The Royal Society of Chemistry.

- Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

- Journal of the Chemical Society B: Physical Organic. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link]

- ScholarWorks.

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- National Center for Biotechnology Information. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

- Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

- Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. [Link]

- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

- PubChem. Cyclobutanecarboxylic acid. [Link]

- NIST. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. [Link]

- SpectraBase. 1,1-Cyclobutanedicarboxylic acid - Optional[1H NMR] - Spectrum. [Link]

- SpectraBase. Cyclobutanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]

- SpectraBase. Cyclobutanecarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

- PubChem. N-Methylthis compound. [Link]

- CORE.

- Solubility of Things. Cyclobutane. [Link]

Sources

- 1. This compound, N-cyclopropyl- (915403-77-9) for sale [vulcanchem.com]

- 2. This compound | C5H9NO | CID 1274476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cyclobutane Motif: A Cornerstone of Modern Drug Discovery and Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of the Four-Membered Ring

In the vast landscape of organic chemistry and drug discovery, the cyclobutane ring, a seemingly simple four-carbon cycloalkane, has emerged as a privileged scaffold with profound implications for biological activity.[1][2] Though historically perceived as a strained and synthetically challenging moiety, recent decades have witnessed a paradigm shift, with researchers increasingly harnessing its unique stereochemical and conformational properties to design novel therapeutics.[3][4][5] This guide delves into the core of the biological activity of cyclobutane-containing molecules, offering a comprehensive overview for professionals engaged in the pursuit of innovative medicines. We will explore the diverse roles of this versatile ring system, from its presence in complex natural products to its strategic incorporation in synthetic drug candidates, and elucidate the principles that govern its bioactivity.

The significance of the cyclobutane ring lies in its distinct three-dimensional structure. Unlike the relatively planar cyclopentane or the flexible cyclohexane, cyclobutane exists in a puckered conformation, which can effectively orient substituents in precise spatial arrangements.[3][4] This conformational rigidity is a powerful tool in medicinal chemistry, allowing for the locking of a molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a biological target.[6][7] Furthermore, the inherent ring strain of approximately 26 kcal/mol influences its reactivity and electronic properties, contributing to its unique chemical behavior.[3]

This guide will navigate through the diverse world of bioactive cyclobutanes, providing insights into their natural origins, synthetic accessibility, and, most importantly, their impact on pharmacological properties.

Nature's Blueprint: Biologically Active Cyclobutane-Containing Natural Products

Nature has long utilized the cyclobutane motif to construct molecules with potent and diverse biological activities. These natural products, found in a wide array of organisms from marine sponges to terrestrial plants and fungi, serve as a rich source of inspiration for drug discovery programs.[1][8][9]

Cyclobutane-Containing Alkaloids: A Treasure Trove of Bioactivity

Alkaloids featuring a cyclobutane ring represent a significant class of natural products with a broad spectrum of pharmacological effects.[10][11][12] Over 60 biologically active cyclobutane-containing alkaloids have been identified, exhibiting antimicrobial, antibacterial, antitumor, and other valuable properties.[1][2][11][13]

A prime example is sceptrin , an antimicrobial agent isolated from the marine sponge Agelas sceptrum. Its unique dimeric structure, featuring a central cyclobutane ring, is crucial for its biological activity. Studies have shown that sceptrin exhibits a bacteriostatic effect at its minimum inhibitory concentration (MIC) by slightly inhibiting RNA synthesis, and at higher concentrations, it becomes bactericidal, inhibiting the synthesis of DNA, proteins, and the cell wall.[13]

Another interesting group of cyclobutane-containing natural products are the penitrem mycotoxins , produced by various Penicillium species.[13] These complex indole-diterpenoids, containing a cyclobutane ring within their intricate polycyclic framework, are known for their tremorgenic and insecticidal activities.[13]

The biosynthesis of many of these natural products often involves a [2+2] cycloaddition reaction, a process that can be mimicked in the laboratory to generate novel analogs.[14]

Cyclobutane Moieties in Terpenoids and Fatty Acids

Beyond alkaloids, the cyclobutane ring is also a key structural feature in various bioactive terpenoids and fatty acids. For instance, some cyclobutane-containing fatty acids have demonstrated significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15][16] These findings open up new avenues for the development of novel anti-tubercular agents. The mechanism of action is thought to involve the disruption of the mycobacterial cell wall integrity, a critical component for the survival of the bacterium.[16]

Strategic by Design: The Role of Cyclobutane in Medicinal Chemistry

The true power of the cyclobutane ring in modern drug discovery lies in its strategic application by medicinal chemists to fine-tune the properties of synthetic molecules.[3][4][6][7] Its incorporation can lead to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.

Conformational Restriction and Pre-organization

One of the most compelling reasons to incorporate a cyclobutane ring is to induce conformational restriction.[6][7] By limiting the rotational freedom of a molecule, the cyclobutane scaffold can pre-organize the key pharmacophoric elements into the optimal geometry for binding to a biological target. This can lead to a substantial increase in binding affinity and, consequently, potency.

Experimental Workflow: Assessing Conformational Restriction via NMR and Computational Modeling

A typical workflow to evaluate the conformational impact of a cyclobutane ring involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

-

Synthesis: Synthesize both the cyclobutane-containing analog and a more flexible, acyclic counterpart.

-

NMR Analysis: Acquire detailed 1D and 2D NMR spectra (e.g., NOESY, ROESY) for both compounds. The observation of specific through-space correlations in the cyclobutane analog can provide direct evidence of a restricted conformation.

-

Computational Modeling: Perform conformational searches and molecular dynamics simulations to generate low-energy conformer ensembles for both molecules.

-

Comparison and Correlation: Compare the experimentally observed NMR data with the calculated properties of the low-energy conformers to validate the computational model and gain a deeper understanding of the conformational preferences imposed by the cyclobutane ring.

Caption: Workflow for evaluating the conformational effects of a cyclobutane ring.

Improving Metabolic Stability and Physicochemical Properties

The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.[3][4] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability. The introduction of a cyclobutane moiety can also modulate a molecule's lipophilicity and solubility, properties that are critical for its drug-like characteristics.[3]

Serving as a Versatile Scaffold and Pharmacophore

The cyclobutane ring can serve as a central scaffold to which various functional groups can be appended in a well-defined three-dimensional arrangement.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of interactions with the target protein. In some cases, the cyclobutane ring itself can act as a key pharmacophoric element, making direct interactions with the binding site.[3][4] A notable example is the anticancer drug carboplatin , where a cyclobutane-1,1-dicarboxylate ligand is coordinated to a platinum center.[4][17] This ligand plays a crucial role in the drug's stability and reactivity, ultimately leading to its DNA-damaging anticancer effects.[17]

Table 1: Impact of Cyclobutane Incorporation on Drug Properties

| Property | Rationale for Improvement | Example(s) |

| Potency | Conformational restriction leading to enhanced binding affinity. | Various kinase and protease inhibitors. |

| Selectivity | Precise positioning of substituents to favor binding to the target over off-targets. | GPCR modulators. |

| Metabolic Stability | Resistance to enzymatic degradation compared to linear alkyl chains. | PET tracers, various CNS drug candidates.[3] |

| Oral Bioavailability | Improved metabolic stability and favorable physicochemical properties. | Numerous development candidates. |

| Solubility | Modulation of lipophilicity by introducing a non-planar, saturated ring. | Varies depending on the overall molecular context. |

Synthetic Strategies: Accessing the Cyclobutane Core

The growing importance of cyclobutane-containing molecules in drug discovery has spurred the development of efficient and stereoselective synthetic methods to access this key structural motif.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition reaction is the most common and versatile method for constructing a cyclobutane ring.[14][18][19] This reaction involves the union of two unsaturated components, such as two alkenes or an alkene and a ketene, to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly prevalent, often proceeding with high levels of stereoselectivity.[19]

Protocol: A Generalized Photochemical [2+2] Cycloaddition

-

Reactant Preparation: Dissolve the alkene substrates in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon, nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength, often using a filter to select the desired energy. The reaction temperature is typically maintained at or below room temperature.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.

-

Workup and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Caption: Generalized protocol for a photochemical [2+2] cycloaddition reaction.

Conclusion and Future Perspectives

The cyclobutane ring has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a three-dimensional scaffold provides a powerful means to optimize the properties of drug candidates. From its origins in diverse natural products to its strategic deployment in cutting-edge drug design, the cyclobutane motif continues to fuel innovation in the pharmaceutical sciences.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methodologies to access complex and highly functionalized cyclobutane derivatives. Furthermore, a deeper understanding of the interplay between the conformational properties of the cyclobutane ring and its biological activity, aided by advanced computational and structural biology techniques, will undoubtedly lead to the discovery of the next generation of cyclobutane-containing therapeutics. The understated four-membered ring is poised to play an increasingly prominent role in addressing unmet medical needs.

References

- Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37.

- Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC, NCBI. [Link]

- van der Kolk, R., et al. (2022).

- van der Kolk, R., et al. (2022).

- Al-Harrasi, A., & Csuk, R. (2008). Bioactive cyclobutane-containing alkaloids.

- van der Kolk, R., et al. (2022).

- van der Kolk, R., et al. (2022).

- Janssen, M. A. C. H., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021.

- Braga, R. M. (2018). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis.

- Song, S.-J., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1085-1117.

- Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

- N/A. The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- N/A. Drug and drug candidates containing cyclobutane rings.

- N/A. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.

- N/A. Bioactive cyclobutane-containing alkaloids.

- Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

- Al-Harrasi, A., et al. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]

- Sittiwong, W., et al. (2014). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. UNL Digital Commons. [Link]

- Sittiwong, W., et al. (2014). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. PMC, NCBI. [Link]

- Sittiwong, W., et al. (2014). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against mycobacterium tuberculosis. Research Nebraska. [Link]

- Ghosez, L., & O'Donnell, M. J. (1992). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 92(5), 1019–1048.

- N/A. Cyclobutane. Wikipedia. [Link]

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 12. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Development of cyclobutene- and cyclobutane-functionalized fatty acid" by Wantanee Sittiwong, Denise Zinniel et al. [digitalcommons.unl.edu]

- 16. Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclobutane - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Whitepaper: The Cyclobutane Scaffold - A Rising Star in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The paradigm in drug discovery is continually shifting, with a pronounced move away from flat, aromatic-rich molecules towards three-dimensional (3D) scaffolds that can better navigate the complexities of biological space. This guide provides an in-depth technical exploration of the cyclobutane ring, a four-membered carbocycle that has emerged as a powerful and versatile tool in modern medicinal chemistry. We will dissect its unique physicochemical properties, explore its strategic applications in drug design—from conformational restriction to bioisosterism—and provide actionable synthetic protocols and case studies. This document serves as a comprehensive resource for researchers looking to leverage the cyclobutane scaffold to overcome common drug development hurdles and unlock new therapeutic possibilities.

The Physicochemical Distinction of the Cyclobutane Ring

The utility of the cyclobutane scaffold in medicinal chemistry is rooted in its unique structural and electronic properties, which distinguish it from other cyclic and acyclic moieties. Unlike the planar and electron-rich nature of aromatic rings, the cyclobutane core is a saturated, three-dimensional entity.

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), which is higher than cyclopentane but slightly less than cyclopropane.[1][2] This strain is not a liability but a defining feature that dictates its geometry. To alleviate torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[2][3] This non-planar structure is in rapid equilibrium between two equivalent puckered forms.[4] This puckering has profound implications for how substituents are oriented in 3D space, a critical factor for molecular recognition at a biological target.

Key properties include:

-

Puckered Conformation: Unlike the flat geometry of a phenyl ring, the cyclobutane ring is puckered, providing distinct axial and equatorial positions for substituents.[5] This allows for precise spatial arrangement of pharmacophoric elements.[2]

-

Bond Lengths and Angles: The C-C bond lengths are approximately 1.56 Å, longer than in typical alkanes (1.54 Å), a consequence of 1,3 non-bonding repulsions.[1][3] The internal bond angles are around 88°, a significant deviation from the ideal sp³ angle of 109.5°, which contributes to its high strain energy.[2]

-

Increased s-character: The C-H bonds in cyclobutane exhibit more s-character compared to larger cycloalkanes, while the C-C bonds have slightly increased p-character.[3] Despite this, the ring is relatively inert compared to the highly reactive cyclopropane ring.

Caption: Puckered 'butterfly' conformation of cyclobutane.

Strategic Applications in Medicinal Chemistry

The incorporation of a cyclobutane moiety is a deliberate strategy to address specific challenges in drug design, including potency, selectivity, and pharmacokinetics.[1]

Conformational Restriction

Flexible molecules often pay a significant entropic penalty upon binding to their target, as multiple rotatable bonds become fixed.[2] Introducing a rigid scaffold like cyclobutane can pre-organize the molecule into a bioactive conformation, reducing this entropic cost and potentially increasing binding affinity.[6][7] For instance, a flexible ethyl linker can be replaced by a 1,3-disubstituted cyclobutane to lock the relative orientation of two pharmacophores.[2]

Caption: Cyclobutane restricts conformational freedom vs. a flexible linker.

Bioisosteric Replacement

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The cyclobutane ring has emerged as a highly effective bioisostere for several common medicinal chemistry motifs.

Aryl Ring Bioisostere: Replacing a planar phenyl ring with a 3D cyclobutane ring is a powerful strategy to improve a compound's pharmaceutical profile.[8] This swap increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[8] Furthermore, saturated cyclobutanes are less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic systems, often leading to improved metabolic stability.[3][8]

Table 1: Comparative Properties of Phenyl vs. Cyclobutane Bioisosteres

| Property | Phenyl Ring | Cyclobutane Ring | Rationale for Improvement |

|---|---|---|---|

| Geometry | Planar, 2D | Puckered, 3D | Better shape complementarity with binding sites.[8] |

| Fsp³ | Low | High | Correlated with improved solubility and clinical success.[8] |

| Metabolic Stability | Prone to oxidation | Generally more stable | Lacks π-system, reducing susceptibility to CYP450 metabolism.[2][8] |

| Aqueous Solubility | Generally lower | Often higher | Increased saturation and reduced planarity can disrupt crystal packing and improve solvation.[9] |

| Lipophilicity (clogP) | Higher | Lower | Can help mitigate off-target effects and improve ADME properties.[6] |

Other Bioisosteric Roles:

-

gem-Dimethyl Group: A cyclobutane ring, particularly in a spirocyclic arrangement, can serve as a conformationally restricted isostere for a gem-dimethyl group.[9]

-

Alkene/Alkyne: The rigid cyclobutane scaffold can replace a double or triple bond to prevent cis/trans isomerization and fix the distance between two points in a molecule.[2][10]

Improving Pharmacokinetic Properties

The introduction of a cyclobutane scaffold often leads to tangible improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Metabolic Stability: As noted, cyclobutanes can block metabolically labile sites. Their relative chemical inertness prevents degradation through common metabolic pathways that affect aromatic rings or flexible alkyl chains.[2][11]

-

Solubility and Permeability: By increasing the Fsp³ character and reducing planarity, cyclobutanes can enhance aqueous solubility.[6] This, combined with moderate lipophilicity, can create a favorable balance for membrane permeability.

-

Filling Hydrophobic Pockets: The defined 3D shape of the cyclobutane ring can effectively fill hydrophobic pockets within a protein's binding site, leading to enhanced binding affinity through favorable van der Waals interactions.[2][3]

Case Studies: Cyclobutanes in Approved Drugs and Clinical Candidates

The theoretical advantages of the cyclobutane scaffold are validated by its presence in numerous marketed drugs and clinical candidates across various therapeutic areas. As of January 2021, at least 39 drug candidates in clinical or preclinical development contained a cyclobutane ring.[2][3]

Table 2: Examples of Cyclobutane-Containing Therapeutics

| Drug Name | Therapeutic Area | Role of the Cyclobutane Scaffold |

|---|---|---|

| Carboplatin | Oncology | The 1,1-cyclobutanedicarboxylate ligand modulates reactivity and improves the safety profile compared to its predecessor, cisplatin.[2][3][12] |

| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane moiety is part of a key bicyclic proline scaffold that provides conformational rigidity.[12] |

| Nalbuphine | Analgesic | The N-cyclobutylmethyl group is crucial for its mixed agonist-antagonist activity at opioid receptors.[12] |

| AM-9514 | CNS Disorders | A tertiary cyclobutanol derivative showed high potency and favorable in vitro properties as a cannabinoid receptor agonist.[2][3] |

Synthetic Strategies and Methodologies

The increased application of cyclobutanes in drug discovery has been driven by advances in synthetic chemistry that make these scaffolds more accessible.[2]

Key Synthetic Approaches

-

[2+2] Cycloaddition: This is one of the most common methods for constructing a cyclobutane ring. It typically involves the reaction of two alkene-containing molecules.[13] These reactions can be promoted photochemically or through the use of transition metal catalysts.[14] Sunlight-driven, catalyst-free [2+2] cycloadditions have also been developed, offering a greener synthetic route.[13]

-

Ring-Opening of Bicyclobutanes (BCBs): Highly strained BCBs are versatile starting materials that can undergo ring-opening reactions with a variety of nucleophiles, electrophiles, and radicals to yield functionalized cyclobutanes and cyclobutenes.[6][15]

-

Modular Synthesis from Cyclobutanone: Cyclobutanone is a key intermediate that can be used to build a wide range of derivatives.[16] Its reactivity allows for the efficient construction of molecules with diverse functionalities and improved pharmacokinetic properties.[16]

Caption: Generalized workflow for [2+2] photochemical cycloaddition.

Experimental Protocol: General Photochemical [2+2] Cycloaddition

This protocol provides a generalized methodology for a laboratory-scale photochemical synthesis of a cyclobutane derivative.

Objective: To synthesize a 1,2-disubstituted cyclobutane from two equivalents of an α,β-unsaturated ketone via photochemical [2+2] cycloaddition.

Materials:

-

α,β-unsaturated ketone (e.g., cyclohexenone)

-

Anhydrous, degassed solvent (e.g., acetonitrile or acetone)

-

High-pressure mercury vapor lamp with a Pyrex filter (to cut out wavelengths <290 nm)

-

Photoreactor vessel with cooling capabilities

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation: Dissolve the starting alkene (1.0 eq) in the chosen anhydrous, degassed solvent within the photoreactor vessel to a concentration of approximately 0.1 M. Causality: Degassing the solvent (e.g., by bubbling nitrogen or argon through it) is critical to remove dissolved oxygen, which can quench the excited triplet state of the enone and prevent the desired cycloaddition.

-

Irradiation: Assemble the vessel in the photoreactor, ensuring the cooling system is active to maintain a constant temperature (typically 15-25 °C). Irradiate the solution with the mercury vapor lamp. Causality: The Pyrex filter is essential to prevent higher-energy UV light from causing undesired side reactions or decomposition of the starting material and product.

-

Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

-

Work-up: Once the starting material is consumed, stop the irradiation. Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue contains a mixture of stereoisomers (head-to-head and head-to-tail). Purify this mixture using silica gel column chromatography with an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexane). Trustworthiness: This step is self-validating through TLC analysis of the collected fractions to isolate the desired cyclobutane dimers from any unreacted starting material or photolytic byproducts.

-

Characterization: Characterize the purified product(s) using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm the structure and stereochemistry.

Conclusion and Future Perspectives

The cyclobutane scaffold has firmly established itself as a valuable motif in the medicinal chemist's toolkit. Its ability to impart 3D character, confer conformational rigidity, and improve metabolic stability makes it an attractive alternative to traditional, planar scaffolds.[2][10][8] As drug discovery continues to venture into more challenging biological targets, the demand for molecules with greater structural and spatial complexity will only increase. The unique geometry and favorable physicochemical properties of cyclobutane derivatives ensure that they will continue to play a significant and expanding role in the development of the next generation of therapeutics.

References

- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.

- Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate.

- van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. PubMed.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Wagstaff, B. A., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 15(24), 2438-2446. PubMed Central.

- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. PubMed Central.

- Sunlight‐Driven, Catalyst‐Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. ResearchGate.

- Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts.

- Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. Request PDF on ResearchGate.

- Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. Request PDF on ResearchGate.

- The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF on ResearchGate.

- Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological.

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. figshare. (2016).

- Conformational analysis. Slideshare.

- Conformational analysis of cycloalkanes. ResearchGate.

- Drug and drug candidates containing cyclobutane rings. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Conformational analysis | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

Cyclobutanecarboxamide: A Conformationally Restricted Scaffold for Modern Drug Discovery

Abstract

In the landscape of modern drug discovery, the strategic control of molecular conformation is a cornerstone of rational design. The transition from planar, two-dimensional molecules to scaffolds with rich three-dimensional character is critical for enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the cyclobutanecarboxamide motif as a premier conformationally restricted scaffold. We will dissect the unique physicochemical properties of the cyclobutane ring, detail synthetic methodologies for accessing this compound derivatives, and present protocols for their conformational analysis. Through authoritative case studies, this guide will demonstrate the tangible benefits of this scaffold—from improving metabolic stability to precisely orienting pharmacophores for optimal target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally constrained motifs to overcome challenges in contemporary drug design.

The Imperative of Three-Dimensionality in Drug Design

The historical reliance on flat, aromatic structures in medicinal chemistry has given way to a paradigm known as "escaping flatland".[1] This shift is driven by the understanding that biological targets, such as enzyme active sites and receptor pockets, are complex, three-dimensional spaces. Molecules with greater sp³ character often achieve better complementarity with these targets, leading to improved biological activity.[2][3]

A primary challenge with flexible, acyclic ligands is the significant entropic penalty incurred upon binding.[2] To adopt the specific conformation required for target engagement, the molecule must "freeze" its rotatable bonds, a process that is entropically unfavorable. By incorporating a rigid scaffold like cyclobutane, we can pre-organize the molecule into a limited set of well-defined, low-energy conformations. This conformational restriction minimizes the entropic cost of binding, which can translate directly to a substantial increase in binding affinity and potency. Furthermore, introducing such rigid elements can shield metabolically labile sites, enhancing the compound's metabolic stability and overall pharmacokinetic profile.[2]

The Cyclobutane Ring: A Unique Scaffold for Conformational Control

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[2] This inherent strain, however, does not render it overly reactive like cyclopropane, placing it in a chemically stable "sweet spot" for pharmaceutical applications.[2] Its utility in drug design stems from a unique combination of structural properties.

2.1. The Puckered Conformation

Contrary to a simplistic planar representation, the cyclobutane ring is not flat. It adopts a non-planar, "puckered" or "folded" conformation to relieve the torsional strain that would arise from eight eclipsing C-H bonds in a planar arrangement.[2][4] This puckering results in a dihedral angle of approximately 28-35 degrees and is the ring's most energetically favorable state.[5][6][7] The molecule can "flip" between two equivalent puckered conformations by passing through a higher-energy planar transition state, with a relatively low energy barrier of about 1.4-1.5 kcal/mol.[5][8] This dynamic puckering allows substituents to be placed in defined axial or equatorial-like positions, providing precise three-dimensional vector control over pharmacophoric groups.[2]

Caption: Dynamic equilibrium between the puckered and planar states of cyclobutane.

2.2. Physicochemical Advantages